N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-16-9-11-19(12-10-16)30(28,29)25-15-5-4-8-18(25)13-14-23-20(26)21(27)24-17-6-2-1-3-7-17/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJDHPDDSSWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted fluorophenyl derivatives. These products can be further utilized in various applications, including medicinal chemistry and material science.
Scientific Research Applications
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide involves its interaction with specific molecular targets. The fluorophenyl group and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound shares structural motifs with several pharmacologically relevant molecules, including sulfonamide derivatives, piperidine-based scaffolds, and fluorophenyl-containing compounds. Below is a comparative analysis of key analogues:
*Calculated based on formula C₂₁H₂₄FN₃O₄S.
Functional Group Impact
- Fluorophenyl vs. tert-Butylphenyl : The 4-fluorophenyl group in the target compound and 2h improves metabolic resistance compared to the bulky tert-butyl group in 2e , which increases lipophilicity but may reduce solubility .
- Sulfonamide vs. Ethanediamide : The dual sulfonamide in 2h and 2e enhances hydrogen-bonding capacity, whereas the ethanediamide in the target compound offers conformational flexibility for target engagement.
Analytical Characterization
- Compounds like 2e and 2h are validated via ¹H/¹³C NMR, HRMS, and IR, confirming sulfonamide and aryl group integration . The target compound would require similar rigorous characterization, with emphasis on piperidine ring conformation and diamide linkage stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide?
- Methodology : The synthesis involves multi-step organic reactions, including sulfonylation of the piperidine ring and coupling with phenylethanediamide. Key steps include:
- Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
- Solvent optimization (e.g., dichloromethane or ethanol) to enhance reaction yields.
- Temperature control (e.g., 0–25°C) and inert atmosphere (nitrogen) to prevent side reactions .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography or recrystallization .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring conformation, fluorobenzenesulfonyl group integration, and ethanediamide linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin irritant and respiratory hazard) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the fluorobenzenesulfonyl group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity of this compound?
- Computational Strategies :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) to prioritize biological testing. For example, the piperidine-sulfonamide moiety may target serotonin receptors or kinases .
- Case Study : ICReDD’s reaction path search methods reduced experimental iterations by 40% in analogous sulfonamide syntheses .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Troubleshooting Framework :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Solubility Optimization : Use dimethyl sulfoxide (DMSO) or cyclodextrin-based carriers to address aggregation artifacts .
- Statistical Analysis : Apply ANOVA or dose-response curve fitting to distinguish noise from true activity .
Q. How does the fluorobenzenesulfonyl group influence the compound’s pharmacokinetic properties?
- Structure-Property Relationships :
- Metabolic Stability : The electron-withdrawing fluorine atom reduces oxidative metabolism in liver microsomes, enhancing half-life .
- Membrane Permeability : LogP calculations (e.g., using ChemAxon) predict moderate lipophilicity, balancing blood-brain barrier penetration and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
